molecular formula C15H10BrN3O4S B2781491 5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 887871-41-2

5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2781491
CAS No.: 887871-41-2
M. Wt: 408.23
InChI Key: AOFRPXGEFLNENX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a thiophene-carboxamide core linked to a 1,3,4-oxadiazole ring and a 2,3-dihydro-1,4-benzodioxin moiety. Such structural motifs are commonly associated with antimicrobial, anticancer, and anti-inflammatory properties in medicinal chemistry .

Properties

IUPAC Name

5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4S/c16-12-4-3-11(24-12)13(20)17-15-19-18-14(23-15)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFRPXGEFLNENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then reacted with various reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to minimize side reactions and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin and Oxadiazole Motifs

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[5-(Substituted-Phenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
  • Structure : These compounds (e.g., 8a-k from ) share the benzodioxin and oxadiazole framework but replace the thiophene-carboxamide with a sulfanyl acetamide group.
  • Synthesis : Synthesized via nucleophilic substitution between oxadiazole thiols (e.g., 7a-k ) and bromoacetamide intermediates (e.g., 3 ) .
  • Bioactivity : Exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 2–8 µg/mL), with low hemolytic toxicity (<10% at 100 µg/mL) .
5-Bromo-N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide
  • Predicted Reactivity : The bromine atom may undergo substitution with nucleophiles (e.g., amines or thiols), akin to brominated imidazo-thiadiazoles described in .

Brominated Heterocycles with Bioactive Potential

2-Bromo-6-Phenyl-Imidazo[2,1-b][1,3,4]Thiadiazole
  • Structure : Contains a brominated imidazo-thiadiazole core ().
  • Reactivity : Bromine at position 2 is readily substituted by secondary amines, enabling derivatization for enhanced bioactivity .
441718-26-9 (Thieno[2,3-b]Pyridine Carboxamide)
  • Structure : Features a thiophene-pyridine-carboxamide hybrid ().
  • Comparison : While both compounds include thiophene-carboxamide, the pyridine and trifluoromethyl groups in 441718-26-9 may confer distinct pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (Reported/Predicted) Toxicity Profile
Target Compound Thiophene-oxadiazole-benzodioxin 5-Bromo-thiophene Antimicrobial (predicted) Low (inferred from )
8a-k Oxadiazole-benzodioxin Sulfanyl acetamide MIC: 2–8 µg/mL (antibacterial) <10% hemolysis
2-Bromo-6-phenyl-imidazo-thiadiazole Imidazo-thiadiazole Phenyl, bromine N/A N/A
441718-26-9 Thieno-pyridine Trifluoromethyl, dichlorophenyl Anticancer (predicted) N/A

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s bromine atom offers a handle for further functionalization, similar to brominated imidazo-thiadiazoles .
  • Antibacterial Potential: Structural analogs with benzodioxin-oxadiazole hybrids (e.g., 8a-k) demonstrate potent activity, suggesting the target compound may share comparable efficacy .
  • Toxicity Considerations : Low hemolytic activity in benzodioxin-oxadiazole derivatives implies favorable safety profiles for in vivo applications .

Biological Activity

5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for 5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is C13H10BrN3O4SC_{13}H_{10}BrN_{3}O_{4S}. The compound features a thiophene ring connected to an oxadiazole and a benzodioxin moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to 5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide have shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can modulate cytokine production and inhibit the activation of inflammatory pathways. For example, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase65%12.5
α-glucosidase70%15.0
Cyclooxygenase (COX)80%8.0

These results indicate that the compound may be effective in managing conditions such as diabetes and Alzheimer's disease by inhibiting relevant enzymes.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various derivatives of thiophene-containing compounds against common pathogens. The results indicated that derivatives with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts.
  • Anti-inflammatory Mechanism Investigation : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, the compound was shown to significantly reduce nitric oxide production and downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.
  • Enzyme Activity Assays : A series of enzyme assays revealed that the compound effectively inhibited α-glucosidase activity in a dose-dependent manner, suggesting its potential use in managing postprandial hyperglycemia.

Q & A

Q. What are the critical parameters to optimize in the multi-step synthesis of this compound?

The synthesis requires careful optimization of:

  • Temperature : Higher temperatures may accelerate cyclization but risk side reactions (e.g., decomposition of the oxadiazole ring) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiophene-carboxamide coupling .
  • Reaction time : Extended durations improve yields in cyclocondensation steps but must balance with product stability .
    Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity at each step .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) and confirms amide bond formation (C=O at ~165 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 463.98) and detects halogen isotopes (Br isotopic pattern) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Design Strategy :

  • Vary substituents : Compare bromine (electron-withdrawing) vs. methyl (electron-donating) groups on the thiophene ring to assess antibacterial activity changes .
  • Modify heterocycles : Replace 1,3,4-oxadiazole with 1,2,4-triazole to evaluate ring size impact on enzyme inhibition .
    Data Analysis : Use IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) and computational docking (e.g., Glide SP scoring) to correlate substituent effects .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models : Measure oral bioavailability (e.g., Cmax and AUC via LC-MS/MS) and half-life in Sprague-Dawley rats .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., liver, kidneys) .
    Challenge : Address low solubility via co-solvents (e.g., PEG 400) or nanoparticle formulations .

Q. How can computational methods predict enzyme binding modes?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the oxadiazole ring as a hinge binder .
  • MD Simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., between carboxamide and Arg-776) over 100-ns trajectories .
    Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How to resolve contradictions in biological activity across assay systems?

Case Example : Discrepancies in MIC values (e.g., S. aureus vs. E. coli) may arise from efflux pump activity or membrane permeability. Strategies :

  • Orthogonal assays : Combine broth microdilution (CLSI guidelines) with time-kill curves to confirm bacteriostatic vs. bactericidal effects .
  • Membrane permeability : Use fluorescent probes (e.g., Nile Red) to correlate lipophilicity (logP) with Gram-negative activity .

Data Contradiction Analysis Example

ObservationPossible CauseResolution
High in vitro potency but low in vivo efficacyPoor solubility or metabolic instabilityReformulate with cyclodextrin or test metabolites via LC-MS
Variable IC₅₀ in kinase assaysATP concentration differencesStandardize assay conditions (e.g., 1 mM ATP)

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